4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester , often referred to as MIPB , is a synthetic compound with a complex chemical structure. It belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of MIPB involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes to obtain this compound, aiming for high yields and purity. Notably, the tert-butyl ester group plays a crucial role in enhancing stability and solubility.
Molecular Structure Analysis
The molecular formula of MIPB is C₁₃H₁₉N₃O₄ . Let’s examine its structural features:
- The piperidine ring contributes to its rigidity and potential interactions with biological targets.
- The isoxazole moiety introduces heterocyclic aromaticity.
- The methoxycarbonyl group enhances lipophilicity and influences its pharmacokinetics.
Chemical Reactions Analysis
MIPB can participate in various chemical reactions:
- Hydrolysis : The tert-butyl ester group can undergo hydrolysis under specific conditions, leading to the formation of the corresponding carboxylic acid.
- Amide Formation : MIPB can react with primary amines to form amides, potentially yielding bioactive derivatives.
- Ring-Opening Reactions : The isoxazole ring may undergo ring-opening reactions, affecting its overall reactivity.
Physical And Chemical Properties Analysis
- Melting Point : MIPB typically melts at a specific temperature (exact value varies based on the crystalline form).
- Solubility : It exhibits solubility in organic solvents (e.g., dichloromethane, ethanol) due to the tert-butyl ester group.
- Stability : The compound is relatively stable under ambient conditions.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers must assess its safety profile.
- Handling Precautions : Standard laboratory precautions apply during synthesis and handling.
- Environmental Impact : Consider potential environmental effects during disposal.
Future Directions
- Biological Evaluation : Investigate MIPB’s pharmacological activity, receptor binding, and potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Explore derivatives with modified substituents to optimize properties.
- Clinical Studies : If promising, progress to preclinical and clinical trials.
: NY Times
: Wikipedia
properties
IUPAC Name |
methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)21-14(19)17-7-5-10(6-8-17)11-9-12(22-16-11)13(18)20-4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUYXUBYRNBTGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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